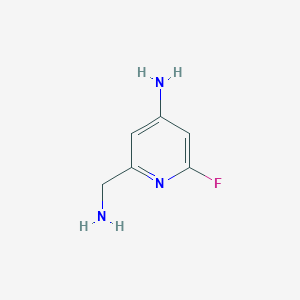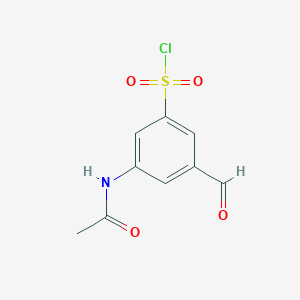
3-Ethyl-4-methoxy-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-Methoxyphenol is an organic compound belonging to the class of phenols It is characterized by the presence of an ethyl group at the third position and a methoxy group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-Methoxyphenol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with ethyl halides in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of 3-Ethyl-4-Methoxyphenol may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or copper can be employed to facilitate the alkylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-4-Methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
3-Ethyl-4-Methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-Methoxyphenol involves its interaction with various molecular targets. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing its reactivity and interactions with biological molecules. It may inhibit certain enzymes or scavenge free radicals, contributing to its antioxidant and anti-inflammatory effects.
Comparación Con Compuestos Similares
4-Methoxyphenol: Lacks the ethyl group, making it less hydrophobic.
3-Ethylphenol: Lacks the methoxy group, affecting its electron-donating properties.
4-Ethylphenol: Similar structure but with different substitution pattern, influencing its reactivity.
Uniqueness: 3-Ethyl-4-Methoxyphenol’s unique combination of ethyl and methoxy groups imparts distinct chemical and physical properties, making it valuable for specific applications where both hydrophobicity and electron-donating effects are desired.
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-ethyl-4-methoxyphenol |
InChI |
InChI=1S/C9H12O2/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6,10H,3H2,1-2H3 |
Clave InChI |
YBHFXIXJNDNBQG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


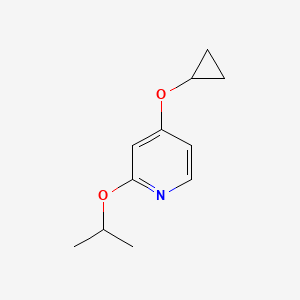
![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
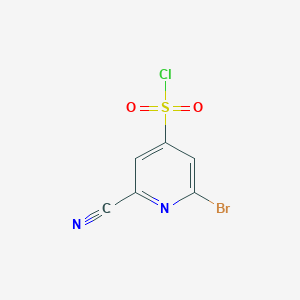
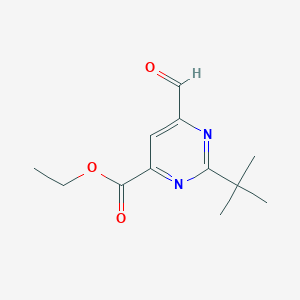
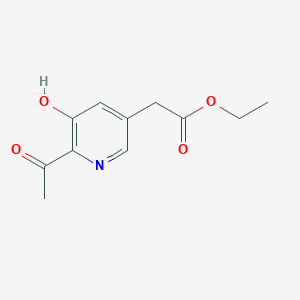
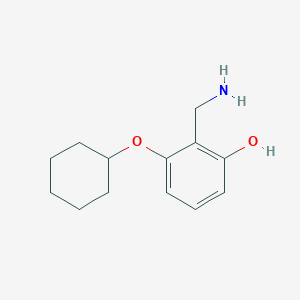
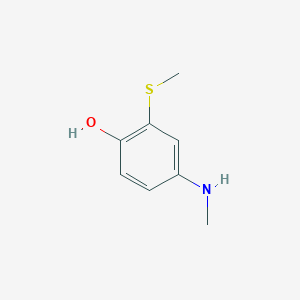
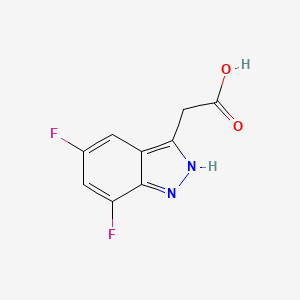
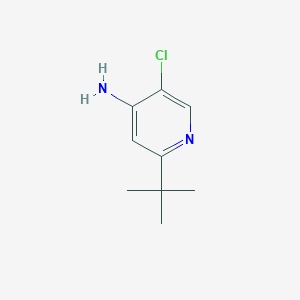

![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile](/img/structure/B14844814.png)
